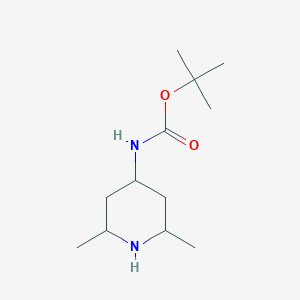tert-Butyl (2,6-dimethylpiperidin-4-yl)carbamate
CAS No.:
Cat. No.: VC13832446
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H24N2O2 |
|---|---|
| Molecular Weight | 228.33 g/mol |
| IUPAC Name | tert-butyl N-(2,6-dimethylpiperidin-4-yl)carbamate |
| Standard InChI | InChI=1S/C12H24N2O2/c1-8-6-10(7-9(2)13-8)14-11(15)16-12(3,4)5/h8-10,13H,6-7H2,1-5H3,(H,14,15) |
| Standard InChI Key | ZVRIIQQTFKQUQE-UHFFFAOYSA-N |
| SMILES | CC1CC(CC(N1)C)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC1CC(CC(N1)C)NC(=O)OC(C)(C)C |
Introduction
Structural Characteristics and Molecular Profile
The molecular architecture of tert-butyl (2,6-dimethylpiperidin-4-yl)carbamate comprises a six-membered piperidine ring with methyl substituents at positions 2 and 6, ensuring steric and electronic modulation of the heterocyclic scaffold. The Boc group at position 4 introduces a sterically bulky protective moiety, which is pivotal in safeguarding the amine functionality during multi-step synthetic sequences.
Molecular Formula and Weight
Based on structural analysis, the compound’s molecular formula is deduced as C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol . This aligns with related carbamate derivatives, where the tert-butyl group contributes significant molecular mass (58.08 g/mol for C₄H₉) alongside the piperidine backbone and carbamate linkage.
Synthetic Methodologies
The synthesis of tert-butyl (2,6-dimethylpiperidin-4-yl)carbamate can be approached through conventional carbamate coupling or enzymatic catalysis, depending on the desired stereochemical outcome and scalability.
Carbamate Formation via Coupling Reagents
A widely employed method involves the reaction of 2,6-dimethylpiperidin-4-amine with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIPEA). This one-step protocol, adapted from the synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamates , proceeds via nucleophilic acyl substitution:
Chemoenzymatic Approaches
For enantiomerically pure products, enzymatic transamination offers a sustainable alternative. As demonstrated in the synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate , transaminase enzymes catalyze the stereoselective amination of ketone precursors, followed by spontaneous cyclization. Applying this strategy to 2,6-dimethylpiperidin-4-one could yield the target compound with high optical purity, albeit requiring optimization of substrate specificity and reaction conditions.
Physicochemical Properties
While experimental data for this specific compound are scarce, inferences can be drawn from structurally related carbamates:
Solubility and Stability
-
Solubility: The tert-butyl group enhances lipophilicity, rendering the compound soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but poorly soluble in aqueous media.
-
Stability: The Boc group is stable under basic conditions but susceptible to acidic hydrolysis, enabling selective deprotection in multi-step syntheses .
Thermal Properties
Analogous piperidine carbamates exhibit melting points in the range of 210–250°C , suggesting similar thermal behavior. Differential scanning calorimetry (DSC) would be required to confirm exact phase transitions.
Pharmaceutical Applications
Piperidine carbamates are privileged scaffolds in medicinal chemistry due to their bioavailability and ability to modulate biological targets.
Orexin Receptor Antagonists
The orexin system regulates sleep-wake cycles, and antagonists are investigated for insomnia treatment. tert-Butyl carbamates, such as the closely related ((3R,6R)-6-methylpiperidin-3-yl)carbamate, serve as key intermediates in orexin receptor antagonists . The 2,6-dimethyl substitution in this compound may enhance binding affinity by optimizing hydrophobic interactions within the receptor’s active site.
IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a therapeutic target for autoimmune diseases. Piperidyl carbamates contribute to IRAK4 inhibitor pharmacophores by positioning substituents for optimal enzyme inhibition . The tert-butyl group likely improves metabolic stability, prolonging drug half-life in vivo.
Computational and Experimental Validation
Docking Studies
Molecular docking of analogous carbamates into COX-2 reveals hydrogen bonding with Arg120 and hydrophobic interactions with Tyr355, explaining their anti-inflammatory efficacy . Similar simulations for tert-butyl (2,6-dimethylpiperidin-4-yl)carbamate could predict binding modes against orexin receptors or IRAK4.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural elucidation. For example, the Boc group’s carbonyl stretch appears near 1700 cm⁻¹ in IR spectra, while ¹H NMR resonances for the tert-butyl protons typically emerge as a singlet at δ 1.48 ppm .
Industrial and Regulatory Considerations
Scalability
The coupling reagent method is readily scalable to multi-gram quantities, whereas enzymatic routes offer greener alternatives but require specialized biocatalysts. Cost-benefit analyses must weigh yield, purity, and environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume